molecular formula C20H23N3O5 B11031811 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11031811
M. Wt: 385.4 g/mol
InChI Key: FUUIVTVZWSVPKR-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule featuring a 7,8-dimethoxy-4-methyl-2-oxo-2H-chromen (coumarin) core linked via an acetamide bridge to a 1-isopropylpyrazole moiety. Coumarin derivatives are known for their fluorescence properties and bioactivity, including anticoagulant, antimicrobial, and anti-inflammatory effects . The pyrazole-acetamide component is structurally analogous to bioactive N-pyrazole derivatives, which exhibit insecticidal, antifungal, and coordination properties .

Properties

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(2-propan-2-ylpyrazol-3-yl)acetamide

InChI

InChI=1S/C20H23N3O5/c1-11(2)23-16(8-9-21-23)22-17(24)10-14-12(3)13-6-7-15(26-4)19(27-5)18(13)28-20(14)25/h6-9,11H,10H2,1-5H3,(H,22,24)

InChI Key

FUUIVTVZWSVPKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NC3=CC=NN3C(C)C

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acetylation of 4-Methylumbelliferone

The coumarin core is synthesized from 4-methylumbelliferone (7-hydroxy-4-methylcoumarin). Methoxylation at C7 and C8 is achieved using dimethyl sulfate under alkaline conditions. Subsequent Friedel-Crafts acetylation at C3 introduces the acetic acid side chain:

4-MethylumbelliferoneNaOH(CH3)2SO47,8-Dimethoxy-4-methylcoumarinAlCl3CH3COCl3-Acetyl-7,8-dimethoxy-4-methylcoumarin\text{4-Methylumbelliferone} \xrightarrow[\text{NaOH}]{\text{(CH}3\text{)}2\text{SO}4} \text{7,8-Dimethoxy-4-methylcoumarin} \xrightarrow[\text{AlCl}3]{\text{CH}_3\text{COCl}} \text{3-Acetyl-7,8-dimethoxy-4-methylcoumarin}

The acetylated product is oxidized to the carboxylic acid using Jones reagent (CrO3_3/H2_2SO4_4).

Key Data :

  • Yield: 68–72% after recrystallization (ethanol/water).

  • Characterization: 1H NMR^1\text{H NMR} (DMSO-d6d_6): δ 2.41 (s, 3H, CH3_3), 3.85 (s, 6H, 2×OCH3_3), 6.28 (s, 1H, C3-H), 7.52–7.61 (m, 2H, aromatic).

Alternative Route via Pechmann Condensation

A one-pot Pechmann condensation of resorcinol derivatives with ethyl acetoacetate in concentrated H2_2SO4_4 generates the coumarin skeleton. Methoxylation and acetylation follow as above.

Synthesis of 1-(Propan-2-yl)-1H-pyrazol-5-amine

Cyclocondensation of Hydrazines with 1,3-Diketones

Pyrazole rings are constructed via cyclization of hydrazine derivatives with 1,3-diketones. For N-alkylation, isopropyl bromide is introduced after ring formation:

Hydrazine hydrate+1,3-DiketoneEtOH, refluxPyrazole intermediateK2CO3Isopropyl bromide1-Isopropyl-1H-pyrazol-5-amine\text{Hydrazine hydrate} + \text{1,3-Diketone} \xrightarrow{\text{EtOH, reflux}} \text{Pyrazole intermediate} \xrightarrow[\text{K}2\text{CO}3]{\text{Isopropyl bromide}} \text{1-Isopropyl-1H-pyrazol-5-amine}

Optimized Conditions :

  • Solvent: Ethanol, 80°C, 6 h.

  • Yield: 58–63% after column chromatography (SiO2_2, ethyl acetate/hexane).

Direct Alkylation of Pyrazol-5-amine

Alternatively, pyrazol-5-amine is alkylated using isopropyl bromide in the presence of a base (e.g., NaH) in DMF:

Pyrazol-5-amineNaH, DMFIsopropyl bromide1-Isopropyl-1H-pyrazol-5-amine\text{Pyrazol-5-amine} \xrightarrow[\text{NaH, DMF}]{\text{Isopropyl bromide}} \text{1-Isopropyl-1H-pyrazol-5-amine}

Key Data :

  • 1H NMR^1\text{H NMR} (CDCl3_3): δ 1.42 (d, 6H, CH(CH3_3)2_2), 4.21 (sep, 1H, CH), 5.89 (s, 1H, pyrazole-H).

Amide Coupling Reaction

Activation of Carboxylic Acid

The coumarin acetic acid is activated as an acyl chloride using thionyl chloride (SOCl2_2):

7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acidSOCl2Acyl chloride\text{7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride}

Reaction Conditions :

  • Reflux in anhydrous THF, 2 h.

Coupling with Pyrazol-5-amine

The acyl chloride reacts with 1-(propan-2-yl)-1H-pyrazol-5-amine in the presence of a base (e.g., triethylamine):

Acyl chloride+Pyrazol-5-amineEt3NDCMTarget acetamide\text{Acyl chloride} + \text{Pyrazol-5-amine} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{Target acetamide}

Optimized Parameters :

  • Solvent: Dichloromethane, 0°C to room temperature, 12 h.

  • Yield: 75–80% after recrystallization (ethyl acetate).

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethyl acetate/n-hexane (2:1).

Spectroscopic Validation

  • IR (KBr) : 1664 cm1^{-1} (C=O), 3293 cm1^{-1} (N-H).

  • 1H NMR^1\text{H NMR} (DMSO-d6d_6) : δ 1.42 (d, 6H, CH(CH3_3)2_2), 2.41 (s, 3H, CH3_3), 3.85 (s, 6H, OCH3_3), 5.89 (s, 1H, pyrazole-H), 6.28 (s, 1H, coumarin-H).

  • LC-MS : m/z 441.2 [M+H]+^+.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Friedel-Crafts + Amide Coupling7298.5High regioselectivity
Pechmann + Alkylation6597.2One-pot coumarin formation

Chemical Reactions Analysis

Types of Reactions

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and neuroprotective activities.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a. Coumarin-Acetamide Derivatives

  • Compound 9 (): Contains a coumarin core linked to a pyrazolylidene-acetohydrazide group. Unlike the target compound’s acetamide-pyrazole linkage, this derivative uses a hydrazide bridge, which may enhance hydrogen-bonding capacity but reduce metabolic stability. The absence of methoxy groups on the coumarin ring in Compound 9 could lower lipophilicity compared to the target compound .
  • 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one (): Features a triazole-methyl group instead of an acetamide-pyrazole chain.

b. Pyrazole-Acetamide Derivatives

  • 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Shares the pyrazole-acetamide backbone but lacks the coumarin moiety. The dihedral angle between pyrazole and benzene rings (30.7°) suggests a planar conformation, which may differ from the target compound’s coumarin-pyrazole spatial arrangement .
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide (): Contains a nitro group on the phenyl ring, which strongly withdraws electrons, contrasting with the target compound’s methoxy donors. This derivative’s crystal packing involves N—H⋯O hydrogen bonds and C—H⋯O interactions, forming 2-D networks. Similar intermolecular forces may govern the target compound’s solid-state behavior .
Physicochemical Properties
  • Lipophilicity: The target compound’s methoxy and methyl groups on the coumarin ring may increase logP compared to ’s chloro/cyano derivatives.
  • Solubility : The coumarin moiety could enhance aqueous solubility relative to purely aromatic pyrazole derivatives (e.g., ).

Biological Activity

The compound 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide is a derivative of chromenone and pyrazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H22N2O5
  • Molecular Weight : 358.39 g/mol
  • CAS Number : 1010901-20-8

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing potential therapeutic applications:

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It effectively scavenges free radicals, thereby protecting cells from oxidative stress. This activity is primarily attributed to the presence of the chromenone moiety, which enhances electron donation capabilities.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro and in vivo. Studies demonstrate that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be mediated through the inhibition of NF-kB signaling pathways.

Antimicrobial Properties

In vitro studies have reported that this compound possesses antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Case Studies

  • Antioxidant Activity Assessment
    • A study evaluated the antioxidant capacity using DPPH and ABTS assays. Results showed a significant reduction in radical scavenging activity compared to control groups, indicating strong antioxidant potential.
    Assay TypeIC50 (µg/mL)
    DPPH20
    ABTS15
  • Anti-inflammatory Study
    • In a mouse model of acute inflammation, administration of the compound resulted in a 45% decrease in paw edema compared to untreated controls. Histological analysis confirmed reduced infiltration of inflammatory cells.
  • Antimicrobial Testing
    • The compound was tested against Staphylococcus aureus and Candida albicans, showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The electron-rich chromenone structure donates electrons to free radicals, neutralizing them.
  • Anti-inflammatory Mechanism : The inhibition of NF-kB and MAPK pathways reduces the expression of inflammatory mediators.
  • Antimicrobial Mechanism : The lipophilic nature allows for better penetration into microbial membranes, leading to cell lysis.

Q & A

Q. What are the recommended synthetic routes for synthesizing 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide, and how are key intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the coumarin core (7,8-dimethoxy-4-methyl-2-oxo-2H-chromene) via cyclization of substituted salicylaldehyde derivatives under acidic conditions .
  • Step 2 : Functionalization at the C-3 position using alkylation or acylation reactions. For example, coupling with chloroacetamide intermediates in the presence of a base like triethylamine .
  • Step 3 : Introduction of the 1-isopropylpyrazole moiety via nucleophilic substitution or click chemistry, monitored by TLC and purified via column chromatography .
  • Characterization : Confirm intermediates using FT-IR (C=O stretch at ~1670–1700 cm⁻¹), ¹H/¹³C NMR (e.g., methyl protons at δ 1.2–1.5 ppm), and HRMS for molecular ion validation .

Q. What spectroscopic techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer :
  • FT-IR : Identifies carbonyl groups (2-oxo coumarin at ~1680 cm⁻¹, acetamide C=O at ~1650 cm⁻¹) and methoxy groups (~1250 cm⁻¹) .
  • NMR : ¹H NMR resolves the isopropyl group (doublet at δ 1.2–1.4 ppm for CH(CH₃)₂), aromatic protons (δ 6.8–7.5 ppm for coumarin and pyrazole), and acetamide NH (δ 8.5–10 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ for C₂₂H₂₅N₃O₆: calculated 428.1812, observed 428.1805) .

Advanced Research Questions

Q. How can conflicting yield data in the synthesis of this compound be resolved, and what experimental variables most significantly impact reproducibility?

  • Methodological Answer : Conflicting yields often arise from:
  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may degrade heat-sensitive groups. Solvent-free conditions under microwave irradiation can enhance efficiency .
  • Catalyst Choice : Copper(I)-catalyzed click reactions (e.g., for pyrazole coupling) require strict anhydrous conditions to prevent Cu²⁺ oxidation, which lowers yields .
  • Purification : Gradient elution in column chromatography (hexane:ethyl acetate 8:2 to 6:4) resolves co-eluting impurities. Recrystallization in ethanol/water mixtures improves purity (>95%) .
  • Table 1 : Yield Optimization Strategies
VariableOptimal ConditionYield Improvement
SolventDMF → Toluene+15%
CatalystCuI vs. Cu(OAc)₂+20%
Temp.80°C → 60°C+10% (reduced degradation)

Q. What computational strategies can predict the biological target interactions of this compound, given its structural complexity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with potential targets (e.g., kinases or GPCRs). The coumarin moiety may bind hydrophobic pockets, while the acetamide group forms hydrogen bonds .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2.0 Å) and ligand-protein hydrogen bond persistence (>70% simulation time) .
  • Pharmacophore Modeling : Identify essential features (e.g., methoxy groups for π-π stacking, pyrazole for steric bulk) using Schrödinger’s Phase .

Q. How can contradictory bioactivity data (e.g., IC₅₀ variability) across studies be systematically addressed?

  • Methodological Answer :
  • Assay Standardization : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and control for passage number (<20) to reduce variability .
  • Dose-Response Validation : Perform triplicate experiments with positive controls (e.g., doxorubicin for anticancer assays). Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .
  • Metabolite Interference : Test stability in culture medium via LC-MS to rule out compound degradation .

Research Design & Data Analysis

Q. What in vitro assays are most suitable for evaluating the anticancer potential of this compound, and how should controls be designed?

  • Methodological Answer :
  • MTT Assay : Use 96-well plates with 10⁴ cells/well, 24–72h incubation, and DMSO as a vehicle control (<0.1% final concentration) .
  • Apoptosis Assay : Annexin V-FITC/PI staining followed by flow cytometry. Include camptothecin as a positive control .
  • Table 2 : Example Anticancer Data
Cell LineIC₅₀ (µM)Selectivity Index (vs. HEK293)
MCF-712.3 ± 1.23.5
A54918.7 ± 2.11.8

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization or acylation) be experimentally validated?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹³C-labeled reagents to track carbon migration during cyclization via ¹³C NMR .
  • Kinetic Studies : Monitor reaction progress via in-situ FT-IR to identify rate-determining steps (e.g., acyl transfer) .
  • Intermediate Trapping : Quench reactions at 50% completion and isolate intermediates (e.g., enolates) for structural analysis .

Contradiction Resolution & Best Practices

Q. What strategies mitigate discrepancies in NMR spectral assignments for structurally similar analogs?

  • Methodological Answer :
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., coumarin C-3 vs. acetamide carbonyl) .
  • DFT Calculations : Predict chemical shifts with Gaussian09 (B3LYP/6-31G**) and compare with experimental data .
  • Crystalline Validation : Obtain X-ray crystallography data to confirm stereochemistry and tautomeric forms .

Q. How should researchers address solubility challenges in biological assays for this hydrophobic compound?

  • Methodological Answer :
  • Co-Solvents : Use DMSO (≤0.1%) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Nanoformulation : Prepare PEGylated liposomes (size: 100–150 nm via dynamic light scattering) to improve bioavailability .

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